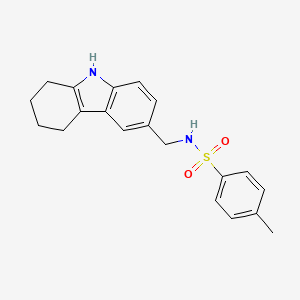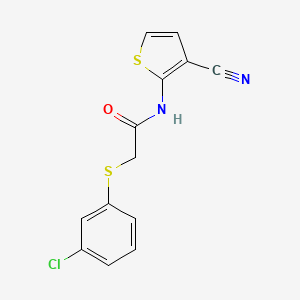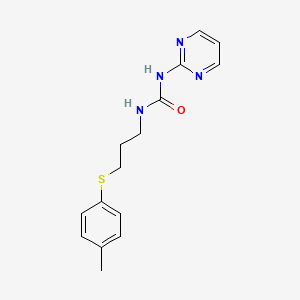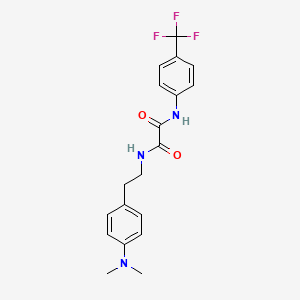
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is an organic compound that features both dimethylamino and trifluoromethyl functional groups
Preparation Methods
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can be compared with other similar compounds, such as:
N1-(4-(dimethylamino)phenethyl)-N2-(4-chlorophenyl)oxalamide: This compound has a chlorophenyl group instead of a trifluoromethyl group, which can affect its chemical properties and biological activities.
N1-(4-(dimethylamino)phenethyl)-N2-(4-methylphenyl)oxalamide: The presence of a methyl group instead of a trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets.
N1-(4-(dimethylamino)phenethyl)-N2-(4-nitrophenyl)oxalamide: The nitrophenyl group can introduce different electronic and steric effects, impacting the compound’s overall behavior in chemical and biological systems.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25(2)16-9-3-13(4-10-16)11-12-23-17(26)18(27)24-15-7-5-14(6-8-15)19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVFMJIVFNUOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
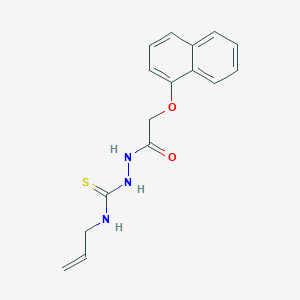
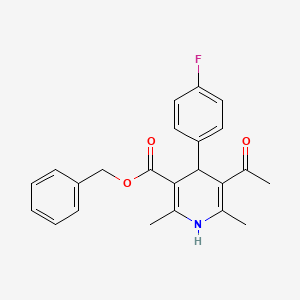
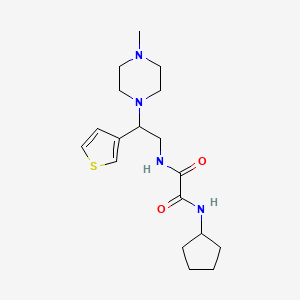

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%](/img/new.no-structure.jpg)
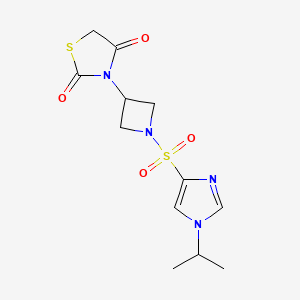
![3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2894730.png)
![10-(3-chlorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2894736.png)

